N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(4-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of methanesulfonamide where a fluorophenyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluoroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound.
Scientific Research Applications
N-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)methanesulfonamide
- N-(4-fluorophenyl)methylmethanesulfonamide
Uniqueness
N-(4-fluorophenyl)methanesulfonamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
N-(4-Fluorophenyl)methanesulfonamide, also known as 4-fluorophenylmethanesulfonamide (4FPMSA), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8FNO2S and a molecular weight of 189.20 g/mol. The compound features a sulfonamide group attached to a para-fluorophenyl moiety, which is critical for its biological activity. The structural characteristics influence its interaction with biological targets, such as enzymes and receptors.
1. Enzyme Inhibition
One of the prominent biological activities of 4FPMSA is its ability to inhibit specific enzymes, particularly HMG-CoA reductase. A study demonstrated that derivatives of methanesulfonamide, including 4FPMSA, exhibited potent inhibitory effects on cholesterol biosynthesis. For instance, a compound derived from this class showed an IC50 value of approximately 1.12 nM in rat isolated hepatocytes, making it significantly more potent than established statins like pravastatin .
2. Antimicrobial Properties
Research has indicated that sulfonamides, including 4FPMSA, possess antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). This action disrupts nucleic acid synthesis in bacteria, leading to their growth inhibition. Studies have shown varying degrees of effectiveness against different bacterial strains, suggesting that modifications in the chemical structure can enhance or diminish antimicrobial activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituent Effects : The introduction of a fluorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets compared to unsubstituted analogs .
- Geometric Configuration : The spatial arrangement of functional groups affects the compound's interaction with enzymes and receptors. For example, the orientation of the methanesulfonamide group relative to the aromatic ring is crucial for effective enzyme inhibition .
Case Study 1: HMG-CoA Reductase Inhibition
In a comparative study involving various methanesulfonamide derivatives, 4FPMSA was found to be one of the most effective inhibitors of HMG-CoA reductase. The compound's ability to lower cholesterol levels in vivo was evaluated using animal models, showing significant reductions comparable to traditional statins .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of sulfonamides against resistant bacterial strains. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJVNHEDQHEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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